![molecular formula C15H9NO B5590577 6H-isoindolo[2,1-a]indol-6-one](/img/structure/B5590577.png)
6H-isoindolo[2,1-a]indol-6-one
描述
6H-isoindolo[2,1-a]indol-6-one is a heterocyclic compound that serves as a core structure for a number of biologically active molecules. This compound is notable for its unique fused ring system, which includes both indole and isoindoline moieties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as a building block for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
One of the most efficient synthetic routes for 6H-isoindolo[2,1-a]indol-6-one involves a metal-free approach that utilizes a Beckmann rearrangement followed by an intramolecular cyclization. The synthesis begins with the commercially available starting material dibenzocyclohepten-5-one. This compound is reacted with hydroxylamine to form an oxime, which then undergoes a Beckmann rearrangement to yield a lactam. The lactam is subsequently cyclized intramolecularly to form this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the metal-free synthetic route described above offers a scalable and cost-effective approach. This method avoids the use of expensive metal catalysts and relies on readily available starting materials, making it suitable for large-scale production .
化学反应分析
Types of Reactions
6H-isoindolo[2,1-a]indol-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Lithium aluminium hydride is often employed to reduce the compound, converting it into its corresponding alcohol.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces alcohols. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity .
科学研究应用
6H-isoindolo[2,1-a]indol-6-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as a ligand for melatonin receptors and as an inhibitor of bacterial efflux pumps.
Medicine: Several derivatives of this compound have shown promising anticancer activity, making it a valuable scaffold for drug development.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes
作用机制
The mechanism by which 6H-isoindolo[2,1-a]indol-6-one exerts its effects is largely dependent on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .
相似化合物的比较
6H-isoindolo[2,1-a]indol-6-one can be compared to other indole-based compounds, such as:
Batracylin: Similar in structure but with different biological activities.
Indole-3-carbinol: Known for its anticancer properties but differs in its mechanism of action.
Melatonin: Shares some structural features but has distinct physiological roles.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and biological properties that are not found in simpler indole derivatives .
属性
IUPAC Name |
isoindolo[2,3-a]indol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO/c17-15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16(14)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKNFXYNDKAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches to access 6H-isoindolo[2,1-a]indol-6-ones?
A1: Numerous synthetic strategies have been developed for 6H-isoindolo[2,1-a]indol-6-ones. Some key methods include:
- Rhodium-catalyzed C-H carbonylation: This method utilizes 2-arylindoles and carbon monoxide in the presence of a rhodium catalyst to form the desired tetracyclic structure. Mechanistic studies suggest this reaction proceeds via N-H bond cleavage followed by C-H activation, ultimately forming a five-membered rhodacycle intermediate. []
- Wittig reaction and tandem reductive cyclization-lactamization: This two-step approach starts from o-nitrobenzaldehydes. A Wittig reaction is employed first, followed by a tandem reductive cyclization-lactamization to furnish the 6H-isoindolo[2,1-a]indol-6-one core. [, ]
- Palladium-catalyzed reactions: Various palladium-catalyzed reactions have proven effective, including:
- Direct arylation of dihalo N-allyl substituted N-arylbenzamide derivatives via an intramolecular Heck reaction. [, ]
- Carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles under carbon monoxide pressure. []
- Tandem aminocarbonylation and C-H activation of aryl dibromides with indoles, utilizing glyoxylic acid monohydrate as a CO surrogate. []
- Cyclocarbonylation of 2-(2-bromoaryl)indoles with CO. []
- Cycloaminocarbonylation of 2-(1H-indol-2-yl)phenyl tosylates with CO. []
- Hypervalent iodine(III)-promoted cascade cyclization: This metal-free method utilizes hypervalent iodine reagent PIDA to promote a regioselective and chemoselective intramolecular oxidative cyclization of 2-(1-arylethynyl)benzamides. [, ]
- Sequential copper-catalyzed C-N coupling and palladium-catalyzed C-H activation: This one-pot reaction involves a copper-catalyzed C-N coupling followed by a palladium-catalyzed C-H activation to construct the tetracyclic system. [, ]
- Metal-free synthesis involving Beckmann rearrangement: This four-step method utilizes a Beckmann rearrangement followed by an intramolecular cyclization to access the desired compound. []
Q2: How does the structure of this compound relate to its biological activity?
A2: While specific structure-activity relationships for this compound are not extensively detailed in the provided literature, some insights can be gleaned:
- Substituents on the indole and isoindolone rings: Studies synthesizing 11-substituted derivatives via palladium-catalyzed reactions indicate that the presence and nature of substituents on the aromatic rings can significantly impact antiproliferative activity against cancer cell lines. []
- Comparison to batracylin analogues: Research on 6H-isoindolo[2,1-a]indol-6-ones as analogues of batracylin could provide insights into structure-activity relationships related to their biological activities. []
Q3: What are the potential applications of 6H-isoindolo[2,1-a]indol-6-ones?
A3: Based on the available research, 6H-isoindolo[2,1-a]indol-6-ones hold promise as:
- Potential anticancer agents: Several 11-substituted derivatives demonstrated promising antiproliferative activity in vitro against various cancer cell lines. [, ]
- Biologically active compounds: The this compound core structure is found in a number of biologically active compounds, suggesting further exploration of its therapeutic potential is warranted. [, ]
Q4: Are there regioselectivity challenges in synthesizing 6H-isoindolo[2,1-a]indol-6-ones?
A: Yes, achieving regioselectivity can be a challenge. For instance, palladium-catalyzed cyclocarbonylation of 2-(2-bromoaryl)indoles with CO can lead to either 6H-isoindolo[2,1-a]indol-6-ones or indeno[1,2-b]indol-10(5H)-ones depending on the substitution pattern of the indole substrate. N-unsubstituted indoles generally favor this compound formation, while N-substituted indoles preferentially yield indeno[1,2-b]indol-10(5H)-ones. []
Q5: Can 6H-isoindolo[2,1-a]indol-6-ones be further modified?
A: Yes, 6H-isoindolo[2,1-a]indol-6-ones can be transformed into other valuable compounds. For example, treatment with potassium tert-butoxide in tert-butyl alcohol and water leads to the formation of o-(2-indolyl)benzoic acids. [] This highlights the potential of these compounds as synthetic intermediates for accessing diverse chemical space.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-2-thiophenecarbaldehyde [(3-methyl-2-thienyl)methylene]hydrazone](/img/structure/B5590494.png)
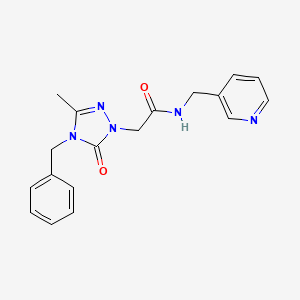
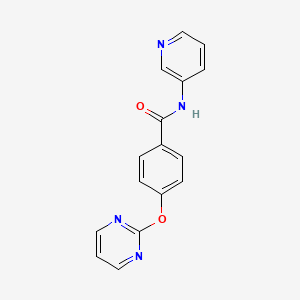
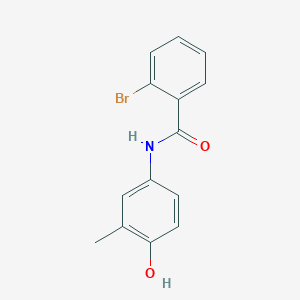
![3-(2-naphthyl)-N'-[(E,2E)-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5590506.png)
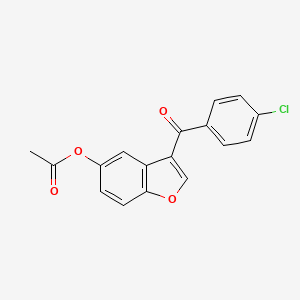
![[3-[(4-Tert-butyl-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate](/img/structure/B5590525.png)
METHANONE](/img/structure/B5590556.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5590558.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5590570.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dimethoxy-N-methylbenzamide](/img/structure/B5590576.png)
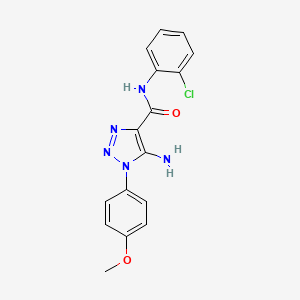
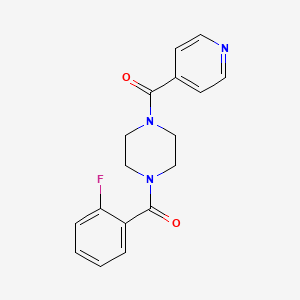
![8-fluoro-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5590589.png)
